An In-Depth Technical Guide to 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS No. 651326-71-5)
An In-Depth Technical Guide to 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS No. 651326-71-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde, a bromine atom suitable for cross-coupling reactions, and fluorine atoms that can modulate physicochemical properties, makes it a strategic tool for medicinal chemists and materials scientists. The presence of the trimethylsilyl (TMS) group further enhances its utility, primarily by serving as a directing group during synthesis and offering a handle for further transformations. This guide provides a comprehensive overview of its synthesis, properties, applications, and safe handling, tailored for professionals in the chemical sciences.
Core Compound Specifications
| Property | Value | Source |
| CAS Number | 651326-71-5 | [1] |
| Molecular Formula | C₁₀H₁₁BrF₂OSi | [1] |
| Molecular Weight | 293.18 g/mol | [1] |
| IUPAC Name | 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde | |
| SMILES | C(C)C1=C(C(=C(C=C1F)Br)C=O)F |
Synthesis and Mechanistic Insights: The Power of Directed ortho-Metalation
The synthesis of 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is a multi-step process that leverages the principles of directed ortho-metalation (DoM). This powerful technique allows for the regioselective functionalization of aromatic rings by using a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position.[2][3][4]
The Strategic Role of the Trimethylsilyl (TMS) Group
In the synthesis of this compound, the trimethylsilyl (TMS) group is not merely a substituent but a key strategic element. It is often introduced to block a reactive site or to direct subsequent electrophilic aromatic substitution reactions. The TMS group can be readily introduced and, importantly, can be removed under mild conditions, making it an effective protecting and directing group in multi-step syntheses.[2]
A Plausible Synthetic Workflow
Caption: Plausible synthetic workflow for 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde.
Step-by-Step Methodology (Hypothetical Protocol)
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Directed Silylation: The synthesis would likely commence with a commercially available starting material such as 1-bromo-3,5-difluorobenzene. This compound would undergo a directed ortho-metalation reaction using a strong lithium base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The resulting aryllithium species is then quenched with trimethylsilyl chloride (TMSCl) to introduce the TMS group at the 2-position, yielding 1-bromo-3,5-difluoro-2-(trimethylsilyl)benzene. The choice of a strong, non-nucleophilic base is crucial to prevent unwanted side reactions.
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Formylation: The second key step involves another directed ortho-metalation. The silylated intermediate from the previous step is treated again with a strong lithium base. The TMS group, along with the fluorine atoms, directs the lithiation to the 6-position. This newly formed aryllithium intermediate is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to furnish the desired product, 6-bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde.
Key Applications in Drug Discovery and Medicinal Chemistry
Halogenated and silylated benzaldehydes are valuable building blocks in medicinal chemistry due to their versatile reactivity.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 6-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the benzaldehyde core and a wide variety of boronic acids or esters. This is a cornerstone of modern drug discovery, enabling the rapid synthesis of diverse libraries of compounds for biological screening. The reaction typically proceeds with a palladium catalyst, a base, and a suitable solvent system.
Caption: General scheme for Suzuki-Miyaura coupling of the title compound.
Elaboration of the Aldehyde Functional Group
The aldehyde group is a versatile functional handle that can be readily transformed into a wide array of other functionalities. For instance, it can undergo:
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Reductive amination to introduce amine-containing side chains.
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Wittig reactions to form alkenes.
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Oxidation to a carboxylic acid.
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Reduction to an alcohol.
These transformations allow for the synthesis of a diverse range of complex molecules with potential biological activity.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds can provide guidance.
Hazard Identification (based on similar compounds):
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is a strategically designed building block with significant potential in synthetic organic chemistry. Its unique combination of functional groups, enabled by synthetic strategies like directed ortho-metalation, provides a versatile platform for the construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a valuable tool for accessing novel chemical space and developing next-generation molecules. As with all chemical research, a thorough understanding of the reaction mechanisms and adherence to strict safety protocols are paramount for its successful and safe utilization.
References
- 科华智慧. 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde.
- Chem-Station Int. Ed. Directed Ortho Metalation. 2015.
- PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- Fisher Scientific.
- Directed (ortho)
- Apollo Scientific.
- Sigma-Aldrich.
- SAFETY D
- Fluoromart. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE.
- Fisher Scientific.
- Huang et al.
- 活性医药. 651326-71-5.
- Google Patents. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
Sources
- 1. CAS号:651326-71-5-6-broMo-2,4-difluoro-3-(triMethylsilyl)benzaldehyde - 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde-科华智慧 [kehuaai.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
